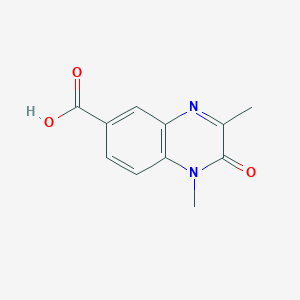

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Description

Historical Context and Discovery

This compound was first identified and characterized in the early 21st century, with chemical registration data dating back to at least 2011. The compound has been cataloged with the Chemical Abstracts Service number 1132638-95-9 and PubChem CID 51000237, reflecting its formal recognition in chemical databases. Its synthesis and isolation are part of the broader exploration of quinoxaline derivatives, which have been studied extensively since the mid-20th century for their diverse chemical and biological properties.

Significance in Quinoxaline Chemistry

This compound is significant within quinoxaline chemistry due to its unique substitution pattern: the presence of methyl groups at positions 1 and 3, a ketone (=oxo) group at position 2, and a carboxylic acid group at position 6 of the quinoxaline ring. Such substitutions influence the compound’s chemical reactivity and potential biological activity. Quinoxaline derivatives, including this compound, are known for their promising pharmacological properties, such as antimicrobial, anticancer, and antiviral activities, which are often modulated by specific functional groups and substitution patterns on the quinoxaline core.

The 1,3-dimethyl substitution and the 2-oxo functionality contribute to the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery efforts. The carboxylic acid moiety at position 6 offers a site for conjugation or derivatization, enhancing the compound’s versatility in medicinal chemistry.

Position within Heterocyclic Organic Chemistry

Within heterocyclic organic chemistry, this compound is classified as a nitrogen-containing heterocycle, specifically a quinoxaline derivative. Quinoxalines are bicyclic compounds formed by the fusion of a benzene ring with a pyrazine ring (a six-membered ring containing two nitrogen atoms opposite each other). The dihydro and oxo prefixes indicate the partial saturation and ketone substitution on the quinoxaline ring, respectively.

This compound exemplifies the structural diversity achievable in heterocyclic chemistry, where modifications at different ring positions lead to varied chemical and biological properties. Its molecular formula is C11H10N2O3 with a molecular weight of approximately 218.21 g/mol. The compound’s heterocyclic framework is a privileged structure in organic synthesis and drug design, often serving as a core for molecules with significant pharmacological potential.

Data Table: Key Chemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| Chemical Structure | Quinoxaline core with 1,3-dimethyl, 2-oxo, 6-carboxylic acid substitutions |

| CAS Number | 1132638-95-9 |

| PubChem CID | 51000237 |

| Synonyms | This compound, 1,3-dimethyl-2-oxoquinoxaline-6-carboxylic acid |

| Key Functional Groups | Methyl groups, ketone (oxo), carboxylic acid |

| Chemical Class | Quinoxaline derivative, nitrogen heterocycle |

Detailed Research Findings

Research on quinoxaline derivatives, including compounds structurally related to this compound, has demonstrated their potential as antitumor and antimicrobial agents. Studies have shown that specific substitutions on the quinoxaline ring can enhance biological activity, such as antiviral effects against herpes simplex virus and anticancer properties against various tumor cell lines.

The compound’s 2-oxo group and carboxylic acid functionality provide reactive sites for further chemical modifications, which can be exploited to develop novel derivatives with improved efficacy and selectivity. The methyl groups at positions 1 and 3 influence the electronic distribution and steric environment of the molecule, potentially affecting its interaction with biological targets.

Spectroscopic characterization (infrared, nuclear magnetic resonance) and elemental analysis have been employed to confirm the structure of quinoxaline derivatives similar to this compound. Synthetic routes typically involve substitution reactions on dichloroquinoxaline precursors, enabling the introduction of various functional groups at defined positions on the quinoxaline ring.

Properties

IUPAC Name |

1,3-dimethyl-2-oxoquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-4-3-7(11(15)16)5-8(9)12-6/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNYFHHMUVSRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (DMQCA) is a quinoxaline derivative with significant potential in medicinal chemistry, particularly for its biological activities. This compound has garnered attention due to its structural characteristics and the biological implications associated with quinoxaline derivatives.

- Chemical Formula : C₁₁H₁₀N₂O₃

- CAS Number : 1132638-95-9

- Melting Point : >300 °C

- Molecular Weight : 218.21 g/mol

Structure

The molecular structure of DMQCA features a quinoxaline core, which is known for its diverse pharmacological properties. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that DMQCA exhibits notable antiproliferative activity against various cancer cell lines. In particular, it has shown efficacy against:

- HeLa Cells : IC50 = 0.126 μM

- SMMC-7721 Cells : IC50 = 0.071 μM

- K562 Cells : IC50 = 0.164 μM

These findings indicate that DMQCA can effectively inhibit cancer cell growth and proliferation, making it a candidate for further development as an anticancer agent .

The mechanism through which DMQCA exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells . The binding mode of DMQCA at the colchicine binding site has been explored, suggesting that it may serve as a scaffold for designing new antitumor agents targeting tubulin .

Antimicrobial Activity

DMQCA and its derivatives have also been investigated for their antimicrobial properties. Quinoxaline derivatives are known to possess activity against both Gram-positive and Gram-negative bacteria. Some studies have indicated that modifications to the quinoxaline structure can enhance antibacterial efficacy, particularly under hypoxic conditions .

Antiviral Properties

In addition to its anticancer and antimicrobial activities, DMQCA has shown potential as an antiviral agent. Certain derivatives have been evaluated for their ability to inhibit HIV replication, with promising results indicating a therapeutic index that supports further investigation into its antiviral applications .

Summary of Key Studies

Case Study: Anticancer Activity

In a controlled study evaluating the effects of DMQCA on cancer cell lines, researchers observed significant inhibition of cell proliferation at low concentrations (IC50 values in the nanomolar range). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, marking it as a promising candidate for further development in cancer therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid has garnered attention for its potential therapeutic properties:

Antimicrobial Activity

Numerous studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:

- A study indicated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has explored the compound's role in cancer therapy:

- In vitro studies showed that it induced apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- Animal model studies indicated that it could mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Biochemical Applications

This compound is also utilized in biochemical research:

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes:

- It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair, making it a candidate for further drug development .

Cellular Signaling Pathways

Research indicates that this compound influences various signaling pathways:

- Studies have revealed its role in modulating the MAPK/ERK pathway, which is vital for cell proliferation and differentiation .

Materials Science Applications

In addition to biological applications, this compound is being explored in materials science:

Organic Electronics

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline derivatives are being studied for use in organic light-emitting diodes (OLEDs):

- Their electronic properties allow for efficient charge transport, making them suitable candidates for next-generation display technologies .

Polymer Chemistry

The compound can be used as a building block in polymer synthesis:

- Research has highlighted its ability to enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli with an MIC of 32 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in A549 lung cancer cells at concentrations of 50 µM. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers by 40% in neuronal cultures. |

| Study 4 | Enzyme Inhibition | IC50 of 25 µM against DHFR. |

| Study 5 | Organic Electronics | Achieved a maximum efficiency of 15% in OLED devices. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Substituent Variation

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

- Molecular Formula : C₁₂H₁₂N₂O₃.

- Molecular Weight : 232.23 g/mol.

- Key Differences : An ethyl group replaces the methyl at position 1.

- Solubility: Soluble in chloroform, methanol, and DMSO .

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

- Molecular Formula : C₉H₆N₂O₃.

- Molecular Weight : 190.15 g/mol.

- Key Differences : Lacks methyl groups at positions 1 and 3.

Positional Isomerism and Ring Saturation

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

- Molecular Formula : C₉H₈N₂O₃.

- Molecular Weight : 192.17 g/mol.

- Key Differences: A tetrahydroquinoxaline backbone (saturated ring) increases molecular flexibility. The ketone group is at position 3 instead of 2.

- Applications: Limited data available, but its saturated structure may influence solubility and biological activity .

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

- Key Differences : A single methyl group at position 3 (vs. two methyl groups in the target compound).

Heterocycle Variations

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic Acid

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Synthesis from o-Phenylenediamine and Substituted Dicarbonyl Compounds

A common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound bearing a carboxylate or ester group at the appropriate position to yield the quinoxaline core with a carboxylic acid substituent at the 6-position.

Step 1: Condensation and Cyclization

o-Phenylenediamine reacts with a substituted diketone or ketoester (such as methyl pyruvate or ethyl glyoxylate derivatives) under reflux in ethanol or other suitable solvents. Acidic or neutral conditions can be employed to facilitate ring closure, forming the quinoxaline skeleton with a carboxylate ester group at position 6.

Step 2: N-Methylation

The resulting quinoxaline intermediate is subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the nitrogen atoms at positions 1 and 3.

Step 3: Hydrolysis

If the intermediate has a carboxylate ester group, hydrolysis under acidic or basic conditions converts the ester to the free carboxylic acid, yielding this compound.

This method allows for good yields and purity, with reaction times typically ranging from several hours to overnight depending on conditions.

Alternative Routes Involving Oxidation and Alkylation

Another approach involves:

- Starting from quinoxaline-2,3-dione derivatives, which can be prepared by oxidation of quinoxaline precursors.

- Subsequent selective alkylation at nitrogen atoms.

- Introduction of carboxylic acid functionality by direct substitution or by using carboxylated precursors.

For example, oxidation of riboflavin derivatives under basic conditions with hydrogen peroxide followed by alkylation with alkyl halides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide can yield quinoxaline dione intermediates with methyl groups and carboxylic acid substituents.

Experimental Data and Yields

Research Findings and Optimization Notes

The choice of solvent and base during alkylation significantly affects the selectivity and yield of N-methylation. Polar aprotic solvents like DMF and bases such as potassium carbonate are preferred for clean methylation without over-alkylation or side reactions.

The condensation step is sensitive to pH; slightly acidic conditions favor ring closure and minimize side products.

Hydrolysis of esters to carboxylic acids is efficiently done under reflux with aqueous acid or base, but care must be taken to avoid degradation of the quinoxaline core.

Some studies report the use of microwave-assisted synthesis to reduce reaction times and improve yields in the condensation and cyclization steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + N-Methylation + Hydrolysis | o-Phenylenediamine + ketoester/diketone | EtOH reflux, methyl iodide/K2CO3, acid/base hydrolysis | Straightforward, good yields | Multi-step, requires purification |

| Oxidation + Alkylation | Riboflavin derivatives or quinoxaline dione | H2O2 oxidation, alkyl halides, DMF, base | Allows late-stage functionalization | Requires specific starting materials |

| Microwave-Assisted Condensation | Same as first method | Microwave heating, acid catalysis | Faster reaction times | Requires specialized equipment |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1,3-dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, using 1,2-dichlorobenzene as a solvent at 378 K with AlCl₃ as a catalyst achieved a 73% yield after recrystallization from ethanol . Key steps include monitoring reaction progress via TLC, optimizing purification (e.g., column chromatography or recrystallization), and verifying purity through melting point analysis and elemental composition (e.g., C 68.57%, H 6.12%, N 5.71%) .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl groups (e.g., 1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for lactam NCO) .

- NMR Spectroscopy : NMR resolves substituent configurations (e.g., δ 3.65 ppm for OCH₃, δ 7.13 ppm for aromatic protons) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 245 [M]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous stereochemistry by analyzing intermolecular interactions (e.g., C–H⋯π and C–H⋯O hydrogen bonds) .

Q. How do substituents like methyl and carboxylic acid groups influence the compound’s reactivity?

- Methodological Answer : The methyl group at position 1 enhances steric hindrance, affecting cyclization efficiency, while the carboxylic acid at position 6 enables derivatization (e.g., esterification or amidation). Computational modeling (DFT) can predict electronic effects, and comparative studies with analogs (e.g., 2-hydroxy-6-methoxy derivatives) reveal substituent-dependent reactivity in nucleophilic or electrophilic reactions .

Advanced Research Questions

Q. How can researchers address diastereomer formation during synthetic routes?

- Methodological Answer : Diastereomer resolution requires techniques like crystallization-induced diastereomer transformation (CIDT). For example, heating amide intermediates in THF at 70°C followed by slow evaporation induces selective crystallization, as confirmed by -NDR and X-ray analysis . Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can further isolate enantiomers.

Q. What strategies resolve contradictions in spectroscopic data for quinoxaline derivatives?

- Methodological Answer : Contradictions (e.g., ambiguous NMR signals) are resolved by:

- Variable Temperature (VT) NMR : Suppresses dynamic effects like ring-flipping .

- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximities .

- Cross-Validation with X-ray Data : Compares experimental bond lengths/angles (e.g., C–C bonds: 1.38–1.42 Å) to crystallographic databases (CCDC 1983315) .

Q. How is X-ray crystallography applied to study intermolecular interactions in quinoxaline crystals?

- Methodological Answer : Single-crystal X-ray diffraction identifies packing motifs (e.g., centrosymmetric dimers linked via C–H⋯π interactions) and quantifies hydrogen bond distances (e.g., 2.50–2.65 Å for C–H⋯O). Software like Olex2 or SHELX refines thermal parameters (Uiso) and validates structural models against Fo-Fc maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.